molecular formula C11H14O2 B183899 2,2-Dimethyl-3-phenylpropanoic acid CAS No. 5669-14-7

2,2-Dimethyl-3-phenylpropanoic acid

Cat. No. B183899
CAS RN: 5669-14-7
M. Wt: 178.23 g/mol
InChI Key: BQHWATVEWGHHHF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-phenylpropanoic acid consists of a phenyl group (a benzene ring) attached to a propanoic acid moiety that is substituted with two methyl groups .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-phenylpropanoic acid has a density of 1.1±0.1 g/cm³. It has a boiling point of 288.3±9.0 °C at 760 mmHg. The compound has a molar refractivity of 51.2±0.3 cm³. It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Chromatography and Separation Techniques

  • 2,2-Dimethyl-3-phenylpropanoic acid has been used in chiral supercritical fluid chromatography (SFC) for the resolution of racemic acid mixtures. This technique, particularly without using acidic additives like trifluoroacetic acid (TFA), has shown effectiveness in separating various carboxylic acid containing racemates (Wu et al., 2016).

Chemical Synthesis

  • The compound plays a role in the methoxycarbonylation of alkynes, leading to the production of unsaturated esters or α,ω-diesters. It's instrumental in forming compounds like methyl cinnamate and dimethyl adipate through a cascade reaction sequence (Magro et al., 2010).

Molecular Interaction Studies

  • In studies of palladium(II) coordination compounds, 2,2-Dimethyl-3-phenylpropanoic acid derivatives have shown unique interactions, forming chelates with palladium or coordinating through specific atomic groups (Warnke & Trojanowska, 1993).

Pharmaceutical Applications

  • This compound has been identified in the development of diabetes treatments, such as TAK-875, which acts as a potent GPR40 agonist. Its role in enhancing insulin secretion and glucose-lowering action highlights its potential in antidiabetic drug development (Negoro et al., 2010).

Kinetic Studies

  • It has been the subject of kinetic studies, particularly in its decarboxylation processes. These studies provide insights into the chemical behavior and reaction mechanisms of similar organic compounds (Bigley & Thurman, 1967).

Hydrogen Bonding Research

  • Research on 2,2-Dimethyl-3-phenylpropanoic acid derivatives has contributed to understanding hydrogen bonding in molecular systems, which is fundamental in chemistry and biology (Wash et al., 1997).

Biosynthesis Studies

  • It has been identified as an intermediate in the biosynthesis of benzoic and salicylic acids, providing insights into the metabolic pathways and mechanisms in various organisms (Jarvis et al., 2000).

Synthetic Biology

  • The compound has been synthesized for use in various applications, including the development of chiral auxiliaries and peptide synthesis, demonstrating its versatility in organic and medicinal chemistry (Studer et al., 1995).

Fragrance Industry

  • While not directly a pharmaceutical application, 2,2-Dimethyl-3-phenylpropanol, a related compound, has been reviewed for its use as a fragrance ingredient, demonstrating the broader chemical family's utility in various industries (Scognamiglio et al., 2012).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,2-dimethyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWATVEWGHHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205249
Record name Benzyldimethylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-phenylpropanoic acid

CAS RN

5669-14-7
Record name 2,2-Dimethyl-3-phenylpropanoic acid
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Record name Benzyldimethylacetic acid
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Record name Benzyldimethylacetic acid
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Record name 2,2-dimethyl-3-phenylpropanoic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 1.23 g (41.0 mmol) of 80% sodium hydride and 50 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere, was added 3.88 g (38.3 mmol) of diisopropylamine and then 3.3 g (37.5 mmol) of isobutyric acid. After heating at reflux for 5 minutes and cooling to 0° C., 15 mL (37.5 mmol) of 2.5M n-butyllithium in hexane was added. The mixture was warmed to 35° C. for 30 min, cooled to 0° C. and 6.40 g (37.5 mmol) of benzyl bromide added. The mixture was stirred for 30 minutes at 0° C., then warmed to 35° C. for one hour and recooled to 0° C. Water was added and the aqueous layer extracted with diethyl ether, acidified with 6N aqueous HCl and extracted with diethyl ether. The organic layer was dried and concentrated to provide 4.0 g of crude product. Chromatography on silica gel using 10% methanol/methylene chloride afforded 1.0 g of pure 2,2-dimethyl-3-phenylpropionic acid, m/e 185 (M+Li).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Quantity
6.4 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Hexamethyldisilazane (34 g, 0.21 mol) was dissolved in tetrahydrofuran (280 mL), and 1.67M n-butyllithium in hexane (127 mL, 0.21 mol) was added dropwise at −78° C. The reaction solution was warmed to 0° C. over 1 hour and then cooled to −78° C. again. Benzyl isobutyrate (25 g, 0.14 mol) in tetrahydrofuran (70 mL) was added dropwise, and the reaction solution was stirred at −78° C. for 1 hour. Chlorotrimethylsilane (36 mL, 0.12 mol) was further added dropwise at the same temperature, and the reaction solution was stirred for 1 hour, then warmed to room temperature and stirred for 19 hours. After completion of the reaction, the solvent was partially removed from the reaction solution under reduced pressure, and the resulting white suspension was diluted with hexane (200 mL) and filtered through Celite under a nitrogen atmosphere to remove the white solid from the reaction solution. The filtrate was distiled under reduced pressure, and the resulting pale yellow oil was heated at 100° C. for 2 hours to give a brown oil. The brown oil was mixed with 10 mL of 1 M hydrochloric acid and stirred at 60° C. for 4 hours, neutralized with saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate (100 mL×2) and chloroform (100 mL×2). The resulting organic layer was concentrated, and the resulting residue was purified by intermediate pressure silica gel column chromatography (silica gel 80 g, ethyl acetate 100%) to give 8.41 g of the desired product as white crystals.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 1 g (20 mmol) of ethyl 2,2-dimethyl-3-phenylpropionate (stage 1) and 3.5 g (61 mmol) of potassium hydroxide in 15 ml of methanol was heated under reflux for 2 hours. Thereafter, 50 ml of water were added and the mixture was extracted twice with ether. The aqueous phase was acidified with concentrated hydrochloric acid and extracted again with ether, the organic phase was dried over magnesium sulfate and the solvent was striped off in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2,2-dimethyl-3-phenylpropanenitrile (1.0 g, 6.28 mmol) in ethylene glycol (5 mL) was treated with solid potassium hydroxide (1.06 g, 18.84 mmol). The reaction mixture was stirred for 48 h at 196° C. under a nitrogen atmosphere. Ethylene glycol was removed under vacuum distillation. 1 N Sodium hydroxide solution (25 mL) and ethyl acetate (15 mL) were added to the brown residue. The layers were separated, and the aqueous layer was extracted with ethyl acetate (375 mL). The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and evaporated under reduced pressure to give 0.856 g (76%) of 2,2-dimethyl-3-phenylpropanoic acid. 1H NMR (DMSO-d6, 400 MHz) δ 12.20 (s, 1H), 7.28-7.24 (m, 2H), 7.22-7.20 (m, 1H), 7.15-7.13 (m, 2H), 2.78 (s, 2H), 1.07 (s, 6H). This compound was used in subsequent reaction with out further analysis.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-3-phenylpropanoic acid
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2,2-Dimethyl-3-phenylpropanoic acid

Citations

For This Compound
48
Citations
DR Wu, SH Yip, P Li, D Sun, J Kempson… - Journal of Pharmaceutical …, 2016 - Elsevier
A series of racemic 2,2-dimethyl-3-aryl-propanoic acids were resolved by chiral supercritical fluid chromatography (SFC) without the use of an acidic additive, trifluoroacetic acid (TFA). …
Number of citations: 18 www.sciencedirect.com
E Leete - Phytochemistry, 1983 - Elsevier
Datura innoxia plants were fed the R- and S-isomers of [3- 14 C]-3-hydroxy-3-phenylpropanoic acid, and [3- 14 C]cinnamic acid along with dl-[4- 3 H]phenylalanine. The hyoscyamine …
Number of citations: 12 www.sciencedirect.com
BV Yang, DS Weinstein, LM Doweyko… - Journal of medicinal …, 2010 - ACS Publications
A series of 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators is reported. SAR exploration led to the identification of 4-hydroxyphenyl propanamide …
Number of citations: 40 pubs.acs.org
W Shu, A Lorente, E Gómez-Bengoa… - Nature communications, 2017 - nature.com
The quest for selective C–H functionalization reactions, able to provide new strategic opportunities for the rapid assembly of molecular complexity, represents a major focus of the …
Number of citations: 72 www.nature.com
JE Sheppeck II, JL Gilmore, HY Xiao, TGM Dhar… - Bioorganic & medicinal …, 2013 - Elsevier
Modification of a phenolic lead structure based on lessons learned from increasing the potency of steroidal glucocorticoid agonists lead to the discovery of exceptionally potent, …
Number of citations: 15 www.sciencedirect.com
RH Hall, RG Pyke, GF Wright - Journal of the American Chemical …, 1952 - ACS Publications
Anal, Caled, for CioHnBr: Br, 37.8. Found: Br, 31.1. A second treatment with base reduced the bromine con-tent to 27.4%. One more step did not change this. The removal of more than …
Number of citations: 4 pubs.acs.org
O Grummitt, H Leaver - Journal of the American Chemical Society, 1952 - ACS Publications
The technique of carrying out the thermal dissociations and the calculation of the results were the same as used earlier. 1 The specific reaction veloc-ity constants, heats of activation, etc…
Number of citations: 9 pubs.acs.org
K Kiyokawa, T Watanabe, L Fra, T Kojima… - The Journal of …, 2017 - ACS Publications
α-Tertiary amines (ATAs) are attractive structural motifs that are frequently found in biologically active molecules. Therefore, the development of an efficient method for the synthesis of …
Number of citations: 63 pubs.acs.org
GB Heisig, R Holt - Journal of the American Chemical Society, 1952 - ACS Publications
Anal, Caled, for CioHnBr: Br, 37.8. Found: Br, 31.1. A second treatment with base reduced the bromine con-tent to 27.4%. One more step did not change this. The removal of more than …
Number of citations: 6 pubs.acs.org
YM Cheng - 1970 - core.ac.uk
The purpose of this research was to study the syntheses and possible rearrangements of some organoalkali compounds using lithium metal or cesium alloys as the source of the alkali …
Number of citations: 0 core.ac.uk

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